molecular formula C6H10Br2N2O B1520385 4-(Aminomethyl)pyridin-2-ol dihydrobromide CAS No. 1235439-27-6

4-(Aminomethyl)pyridin-2-ol dihydrobromide

Cat. No.: B1520385
CAS No.: 1235439-27-6
M. Wt: 285.96 g/mol
InChI Key: RZKRKAZDYQRCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridin-2-ol dihydrobromide is a chemical compound with the molecular formula C6H8N2O·2HBr It is a derivative of pyridine, featuring an aminomethyl group attached to the pyridine ring at the 4-position and a hydroxyl group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminopyridine as the starting material.

  • Reaction Steps: The aminopyridine undergoes a series of reactions, including halogenation, to introduce the bromine atoms. The hydroxyl group is then introduced through a hydroxylation reaction.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the dihydrobromide salt.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches to ensure quality control and consistency.

  • Scaling Up: The synthetic route is scaled up to accommodate larger production volumes, with careful monitoring of reaction conditions to maintain product purity and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions at the pyridine ring can lead to the formation of different substituted pyridines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield pyridine N-oxide derivatives.

  • Reduction Products: Reduction can produce 4-(aminomethyl)pyridine.

  • Substitution Products: Substitution reactions can lead to a variety of substituted pyridines, depending on the reagents used.

Scientific Research Applications

4-(Aminomethyl)pyridin-2-ol dihydrobromide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of pyridine derivatives with biological molecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)pyridin-2-ol dihydrobromide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: This compound lacks the hydroxyl group present in 4-(Aminomethyl)pyridin-2-ol dihydrobromide.

  • 4-(Aminomethyl)benzoic acid: This compound features a carboxylic acid group instead of a hydroxyl group.

  • 4-(Aminomethyl)piperidine: This compound has a piperidine ring instead of a pyridine ring.

Uniqueness: this compound is unique due to the presence of both the hydroxyl and aminomethyl groups on the pyridine ring, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(aminomethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.2BrH/c7-4-5-1-2-8-6(9)3-5;;/h1-3H,4,7H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKRKAZDYQRCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235439-27-6
Record name 4-(aminomethyl)pyridin-2-ol dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 2
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 3
Reactant of Route 3
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 4
Reactant of Route 4
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 5
4-(Aminomethyl)pyridin-2-ol dihydrobromide
Reactant of Route 6
Reactant of Route 6
4-(Aminomethyl)pyridin-2-ol dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.